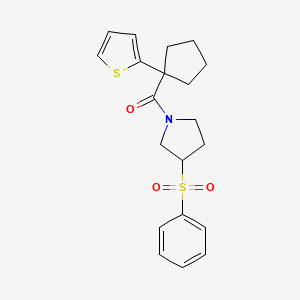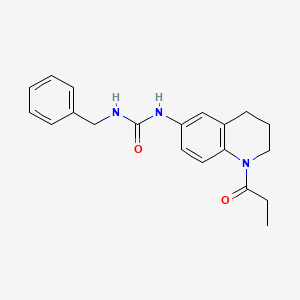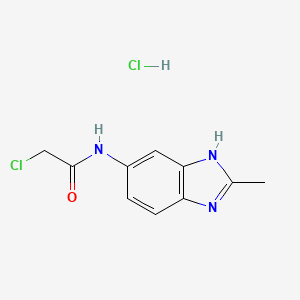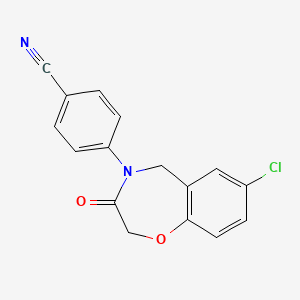![molecular formula C20H17ClFN3O B2506650 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide CAS No. 2034305-26-3](/img/structure/B2506650.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different aromatic ketones or amines. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, a diphenylpropylamine NMDA receptor antagonist, starts from 3,3'-difluorobenzophenone and involves a three-step reaction sequence, including catalytic tritiation . Similarly, other compounds such as N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide are synthesized from corresponding amines and acids in one-step reactions . These methods could potentially be adapted for the synthesis of "N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide".
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including 1H and 13C NMR, UV, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and substitution patterns of the compounds . The analysis of "N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide" would likely follow similar protocols to confirm its structure.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the synthesized compounds. However, the reactions typically involve amide bond formation between an amine and an acid or acid derivative. The reactivity of these compounds could be further explored in various chemical environments to understand their stability and potential for further functionalization .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmacological Activities and Research Applications
TRPV1 Antagonists : Compounds structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide have been investigated for their potential as transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds exhibit high binding potency and demonstrate significant analgesic activity in rat neuropathic pain models, suggesting their utility in pain management (Kim et al., 2012).
Met Kinase Inhibitors : Another area of research involves the discovery and development of selective Met kinase inhibitors for cancer therapy. N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with a structural motif similar to the specified compound, showed complete tumor stasis in preclinical models, highlighting the potential of such compounds in targeted cancer treatment (Schroeder et al., 2009).
Dual Inhibitory Agents : The exploration of dual inhibitory action against FAAH and cyclooxygenase (COX) for potential analgesic applications has led to the development of novel flurbiprofen analogues. These compounds, including N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide, demonstrate competitive inhibition of FAAH and substrate-selective inhibition of COX activity, offering insights into the design of dual-action analgesics (Deplano et al., 2021).
Propiedades
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDOJGMQOQXICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)







